molecular formula C10H12F3NO B7896159 b-Amino-3-(trifluoromethyl)benzenepropanol

b-Amino-3-(trifluoromethyl)benzenepropanol

Cat. No.: B7896159
M. Wt: 219.20 g/mol
InChI Key: ZAVKZFYOETWTIT-UHFFFAOYSA-N
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Description

b-Amino-3-(trifluoromethyl)benzenepropanol: is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol . It is also known by its IUPAC name, 2-amino-3-[3-(trifluoromethyl)phenyl]-1-propanol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

  • b-Amino-3-(difluoromethyl)benzenepropanol
  • b-Amino-3-(fluoromethyl)benzenepropanol
  • b-Amino-3-(methyl)benzenepropanol

Comparison: Compared to its analogs, b-Amino-3-(trifluoromethyl)benzenepropanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

IUPAC Name

2-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVKZFYOETWTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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